molecular formula C18H22N6 B5157768 4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine

4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine

Cat. No.: B5157768
M. Wt: 322.4 g/mol
InChI Key: IVOWKHMGNOXVAD-UHFFFAOYSA-N
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Description

4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include 5-methyl-1-propylpyrazole, 2-bromoethylpyridine, and pyrimidine-2-amine. The synthesis could involve:

    Nucleophilic substitution: Reacting 2-bromoethylpyridine with pyrimidine-2-amine under basic conditions to form N-(2-pyridin-2-ylethyl)pyrimidin-2-amine.

    Coupling reaction: Coupling the resulting product with 5-methyl-1-propylpyrazole using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the pyrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Explored for its therapeutic effects in various diseases.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine: can be compared with other pyrimidine derivatives such as:

Uniqueness

  • Structural Features : Unique combination of pyrazole, pyridine, and pyrimidine rings.
  • Biological Activity : Distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-3-12-24-14(2)16(13-22-24)17-8-11-21-18(23-17)20-10-7-15-6-4-5-9-19-15/h4-6,8-9,11,13H,3,7,10,12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOWKHMGNOXVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C2=NC(=NC=C2)NCCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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